molecular formula C17H24N2O3 B6461295 tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate CAS No. 2384007-01-4

tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate

Cat. No. B6461295
CAS RN: 2384007-01-4
M. Wt: 304.4 g/mol
InChI Key: ISCDDHRMPWWHBJ-UHFFFAOYSA-N
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Description

“tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate” is a compound that is used as an intermediate in the manufacture of fentanyl, as well as various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl and homofentanyl . It is an N-protected derivative of 4-anilinopiperidine which can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .

Scientific Research Applications

Tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate has been studied extensively in recent years due to its potential applications in the fields of chemistry and biochemistry. In particular, it has been used as a building block for the synthesis of a variety of biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase. It has also been used as a starting material for the synthesis of peptides and peptidomimetics. In addition, this compound has been used in the synthesis of several other compounds, including inhibitors of the enzyme monoamine oxidase and inhibitors of the enzyme diacylglycerol acyltransferase.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of a variety of physiological processes. By inhibiting the enzyme, this compound may have the potential to modulate the activity of acetylcholine and, in turn, affect various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have yet to be fully elucidated. However, it has been suggested that this compound may have the potential to modulate the activity of acetylcholine and, in turn, affect various physiological processes. In particular, it has been proposed that this compound may be able to reduce the symptoms of anxiety and depression. It has also been suggested that this compound may have the potential to improve cognitive function, although further research is needed to confirm these potential effects.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate in laboratory experiments include its relatively low cost and its availability from a variety of sources. In addition, the compound is relatively easy to synthesize, making it a useful tool for the synthesis of other compounds. However, there are some limitations to the use of this compound in laboratory experiments. For example, the compound is not water-soluble, making it difficult to use in aqueous solutions. In addition, the compound is not particularly stable, making it difficult to store for extended periods of time.

Future Directions

The potential applications of tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate are still being explored. One of the most promising areas of research is the use of this compound as an inhibitor of the enzyme acetylcholinesterase. Further research is needed to better understand the mechanism of action of this compound and to determine its potential therapeutic effects. In addition, further research is needed to explore the potential use of this compound as a building block for the synthesis of other biologically active compounds. Finally, further research is needed to explore the potential use of this compound as a starting material for the synthesis of peptides and peptidomimetics.

Synthesis Methods

Tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate can be synthesized from piperidine and an appropriate ester. In particular, the synthesis of this compound from piperidine and 4-carbamoylphenylpropanoic acid is a straightforward process. The reaction begins with the esterification of the piperidine with the acid, followed by the addition of tert-butyl bromide to form the desired product. The reaction is typically performed in a solvent such as dichloromethane, and the product can be isolated by filtration or crystallization.

properties

IUPAC Name

tert-butyl 2-(4-carbamoylphenyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-11-5-4-6-14(19)12-7-9-13(10-8-12)15(18)20/h7-10,14H,4-6,11H2,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCDDHRMPWWHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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